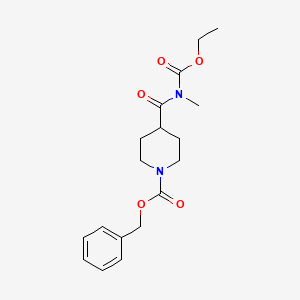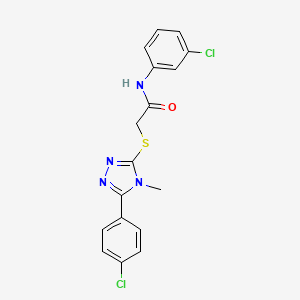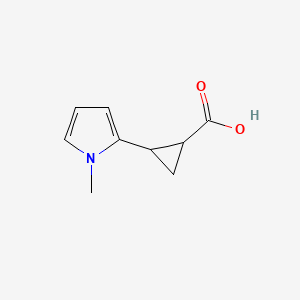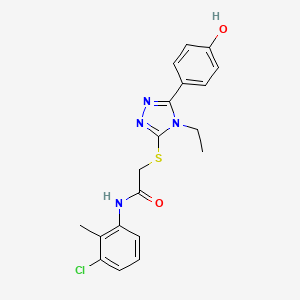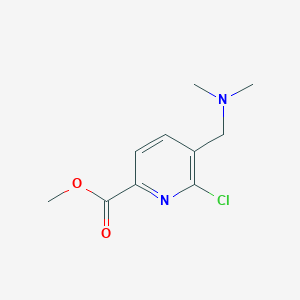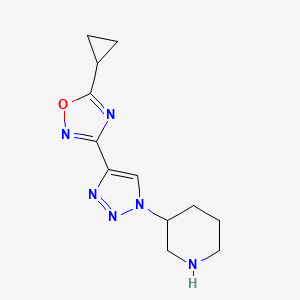
2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom, a methyl group, and a methylthio group attached to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine can be achieved through several methods. One common approach involves the reaction of 2,4-dichloropyrimidine with methylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed
Substitution: Formation of 2-amino-4-methyl-1-(methylthio)-1,6-dihydropyrimidine.
Oxidation: Formation of 2-chloro-4-methyl-1-(methylsulfinyl)-1,6-dihydropyrimidine.
Reduction: Formation of 2-chloro-4-methyl-1-(methylthio)-1,6,5,6-tetrahydropyrimidine.
Applications De Recherche Scientifique
2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methylpyrimidine: Lacks the methylthio group, making it less versatile in certain reactions.
2-Chloro-4-methyl-1,3-diazine: Similar structure but different electronic properties due to the presence of nitrogen atoms in the ring.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phosphorus atom, leading to different reactivity and applications.
Uniqueness
2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine is unique due to the presence of both chlorine and methylthio groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Propriétés
Formule moléculaire |
C6H9ClN2S |
|---|---|
Poids moléculaire |
176.67 g/mol |
Nom IUPAC |
2-chloro-6-methyl-3-methylsulfanyl-4H-pyrimidine |
InChI |
InChI=1S/C6H9ClN2S/c1-5-3-4-9(10-2)6(7)8-5/h3H,4H2,1-2H3 |
Clé InChI |
MDKXXJIBBRFDRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCN(C(=N1)Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11781878.png)


